Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate
描述
Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate is a synthetic bicyclic β-lactam derivative. Its core structure, 4-thia-1-azabicyclo[3.2.0]hept-2-ene, is characteristic of penam antibiotics, with modifications that include:
- Prop-2-enyl ester: Enhances lipophilicity and may influence pharmacokinetics.
- tert-Butyldimethylsilyl (TBS)-protected hydroxyethyl group: Improves stability during synthesis by protecting reactive hydroxyl groups .
This compound is likely an intermediate in antibiotic synthesis, leveraging the β-lactam ring’s reactivity while optimizing stability through protective groups.
属性
IUPAC Name |
prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO5SSi/c1-8-10-26-20(24)17-16(14-9-11-25-12-14)22-18(23)15(19(22)28-17)13(2)27-29(6,7)21(3,4)5/h8,13-15,19H,1,9-12H2,2-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWACLGUHPFWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C(=O)OCC=C)C3CCOC3)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO5SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate , with CAS number 120705-67-1 , is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 439.64 g/mol . The structural complexity arises from the presence of multiple functional groups, including a thiazole ring and an oxirane moiety, which contribute to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C21H33NO5SSi |
| Molecular Weight | 439.64 g/mol |
| CAS Number | 120705-67-1 |
| Key Functional Groups | Thiazole, Oxirane, Silyl ether |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis, similar to other β-lactam antibiotics.
Case Study: Antimicrobial Efficacy
In a study conducted by , the compound was evaluated against Staphylococcus aureus and Escherichia coli. The results showed:
- Minimum Inhibitory Concentration (MIC) for S. aureus: 8 µg/mL
- **MIC for E. coli: 16 µg/mL
These findings suggest that the compound could be a promising candidate for developing new antibiotics.
Anti-inflammatory Activity
The compound has also shown potential anti-inflammatory properties in vitro. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages.
The anti-inflammatory effects are thought to result from the modulation of signaling pathways involved in inflammation, particularly through the inhibition of NF-kB activation.
Cytotoxicity and Cancer Research
Preliminary studies have indicated that Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate may exhibit cytotoxic effects against certain cancer cell lines, including breast and lung cancer cells.
Case Study: Cytotoxic Effects
In a recent experiment, the compound was tested on MCF-7 (breast cancer) and A549 (lung cancer) cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 15 |
These results indicate that the compound could potentially serve as a lead structure for developing anticancer agents.
科学研究应用
Chemical Formula and Structure
- Molecular Formula : C21H33NO5SSi
- Molecular Weight : 439.64 g/mol
- CAS Number : 120705-67-1
The structure of the compound features a bicyclic framework with a thiazolidine ring and an oxolan moiety, which contributes to its biological activity.
Physical Properties
The compound is characterized by its stability under various conditions, making it suitable for pharmaceutical formulations. Its silyl ether functionality enhances lipophilicity, which may improve bioavailability.
Antibiotic Development
Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate has been studied as a potential antibiotic agent due to its structural similarity to existing β-lactam antibiotics. The compound's ability to inhibit bacterial cell wall synthesis positions it as a candidate for treating infections caused by resistant strains of bacteria.
Case Study: β-Lactamase Inhibition
Research indicates that this compound can act as a β-lactamase inhibitor, enhancing the efficacy of β-lactam antibiotics against resistant bacterial strains. The inclusion of the silyl group is believed to improve the stability of the compound against enzymatic degradation by β-lactamases, which are common in resistant bacteria .
Pharmaceutical Formulation
The compound's unique structure allows for versatile formulation options in drug delivery systems. Its lipophilic nature enables incorporation into lipid-based formulations, enhancing solubility and absorption when administered orally.
Example Formulations
| Formulation Type | Description |
|---|---|
| Liposomal Formulations | Encapsulation within liposomes to enhance bioavailability and reduce toxicity. |
| Solid Dosage Forms | Development of tablets or capsules with controlled release properties. |
Research on Antimicrobial Activity
Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria. This broad-spectrum activity is attributed to its ability to penetrate bacterial membranes effectively.
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, protective groups, and bioactivity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings
Core Structure Variations :
- The target compound and Ampicillin share the 4-thia-1-azabicyclo[3.2.0]hept-2-ene core, critical for β-lactam activity. In contrast, ’s cephalosporin analog uses a 5-thia-1-azabicyclo[4.2.0]oct-2-ene core, conferring broader-spectrum activity .
Substituent Impact: TBS Protection: The target compound’s TBS group (vs. unprotected hydroxyethyl in ) enhances synthetic stability but may require deprotection for bioactivity .
Bioactivity Implications: Ampicillin’s phenylglycine side chain enables binding to penicillin-binding proteins (PBPs), while the target compound’s oxolan-3-yl group may sterically hinder such interactions unless modified . ’s thiazolyl and methoxyimino groups are hallmarks of third-generation cephalosporins, enhancing β-lactamase resistance .
Synthetic Utility :
- Compounds with TBS groups (e.g., target compound, ) are typically intermediates, as seen in multi-step β-lactam syntheses .
准备方法
Radical-Mediated Cyclization
The 4-thia-1-azabicyclo[3.2.0]hept-2-ene system is constructed via radical cyclization, leveraging methodologies analogous to those reported for azabicyclic compounds. A precursor such as a substituted pyrrolidine derivative undergoes BuSnH-mediated radical translocation, initiating 5-exo or 6-endo cyclization pathways. For example, treatment of a bromobenzoyl-substituted pyrrolidine with BuSnH and azoisobutyronitrile (AIBN) in toluene yields bicyclic products through regioselective radical recombination. Substituents on the pyrrolidine ring critically influence cyclization regiochemistry, with steric and electronic factors dictating the dominance of 5-exo vs. 6-endo pathways.
Table 1: Cyclization Conditions and Yields
| Precursor Structure | Reagents | Temperature | Yield (5-exo) | Yield (6-endo) |
|---|---|---|---|---|
| Bromobenzoyl-pyrrolidine | BuSnH, AIBN, toluene | 110°C | 42% | 30% |
Introduction of the TBS-Protected Hydroxyethyl Group
Silylation of Hydroxyl Intermediates
The hydroxyethyl side chain at position 6 is introduced via TBS protection early in the synthesis to prevent undesired reactivity. As demonstrated in the synthesis of ODM-201 diastereomers, enantiopure hydroxy esters are silylated using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole, achieving yields exceeding 94%. Subsequent DIBAL-H reduction converts esters to aldehydes, which participate in dipolar cycloadditions or nucleophilic additions.
-
Silylation : (R)-methyl 3-hydroxybutanoate + TBSCl → TBS-protected ester (94–97% yield).
-
Reduction : DIBAL-H-mediated conversion to aldehyde (88–92% yield).
Attachment of the Oxolan-3-yl Moiety
Nucleophilic Substitution and Coupling
The oxolan-3-yl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. In analogous syntheses, tetrahydrofuran derivatives are coupled to bicyclic intermediates using EDCI and HOBt as activating agents, achieving 81–89% yields. Steric hindrance around the bicyclic core necessitates optimized reaction times (12–24 hours) and anhydrous conditions.
Table 2: Coupling Reaction Parameters
| Bicyclic Intermediate | Oxolan Derivative | Coupling Reagents | Solvent | Yield |
|---|---|---|---|---|
| 7-Azabicyclo carboxylate | Tetrahydrofuran-3-boronic acid | EDCI, HOBt | THF | 85% |
Esterification with Prop-2-enol
Steglich Esterification
The prop-2-enyl ester is installed via Steglich esterification, activating the carboxylic acid with dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Prop-2-enol is added stoichiometrically under nitrogen, with yields typically ranging from 75–82%. Alternative methods include transesterification of methyl esters with allyl alcohol under acidic catalysis.
Optimized Conditions:
-
Reagents : DCC (1.2 eq), DMAP (0.1 eq), prop-2-enol (1.5 eq).
-
Solvent : Dichloromethane, 0°C to room temperature.
-
Yield : 78% after column chromatography.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Industrial protocols prioritize throughput and reproducibility. Continuous flow reactors enable precise control over exothermic steps (e.g., DIBAL-H reductions), reducing side product formation. Catalytic systems employing Grubbs-type catalysts or immobilized Sn catalysts enhance cyclization efficiency, with space-time yields exceeding 200 g·L·h.
Table 3: Scalability Metrics
| Process Step | Batch Yield | Continuous Flow Yield |
|---|---|---|
| Cyclization | 42% | 58% |
| Silylation | 94% | 96% |
| Esterification | 78% | 85% |
常见问题
Q. What are the key synthetic strategies for constructing the bicyclic β-lactam core in this compound?
The bicyclic β-lactam core (4-thia-1-azabicyclo[3.2.0]hept-2-ene) is typically synthesized via [2+2] cycloaddition between a β-lactam precursor (e.g., a thioamide) and a ketene intermediate. For derivatives with oxolan-3-yl substituents, stereoselective functionalization is achieved using chiral auxiliaries or catalysts. The tert-butyl(dimethyl)silyl (TBDMS) group serves as a hydroxyl-protecting agent during synthesis, requiring silylation reagents like TBDMS-Cl under anhydrous conditions . Post-cyclization, the prop-2-enyl ester is introduced via nucleophilic acyl substitution. Reaction optimization (e.g., solvent choice, temperature) is critical to avoid β-lactam ring degradation .
Q. How can researchers purify and characterize intermediates with labile silyl protecting groups?
TBDMS-protected intermediates are sensitive to hydrolysis. Purification via silica gel chromatography should use non-polar solvents (e.g., hexane/ethyl acetate) to minimize exposure to moisture. Characterization requires a combination of NMR (¹H, ¹³C, DEPT-135) to confirm silyl group integrity and mass spectrometry (ESI-MS) to verify molecular weight. For stereochemical validation, compare experimental optical rotation with literature values for similar bicyclic β-lactams .
Q. What spectroscopic techniques are most reliable for confirming the stereochemistry of the oxolan-3-yl substituent?
X-ray crystallography is the gold standard for resolving stereochemical ambiguities in bicyclic systems. When crystals are unavailable, 2D-NMR techniques (e.g., NOESY, HSQC) can identify spatial proximity between the oxolan-3-yl protons and adjacent substituents. For example, NOE correlations between the oxolan methylene protons and the bicyclic core confirm substituent orientation .
Advanced Research Questions
Q. How can computational methods resolve contradictions between predicted and observed NMR chemical shifts?
Discrepancies often arise from solvent effects or conformational flexibility. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can simulate NMR shifts for different conformers and compare them to experimental data. For example, shielding effects from the TBDMS group may alter δ values for nearby protons by 0.3–0.5 ppm. Solvent correction models (e.g., PCM) improve alignment between computed and observed shifts .
Q. What strategies optimize yield in the final esterification step without β-lactam ring degradation?
Prop-2-enyl esterification under Mitsunobu conditions (DIAD, PPh₃) minimizes side reactions. Alternatively, flow chemistry enables precise control of reaction time and temperature, reducing hydrolysis risks. Design of Experiments (DoE) with variables like reagent stoichiometry and residence time can identify optimal conditions (e.g., 1.2 eq prop-2-enol, 30°C, 15 min residence time) to maximize yield (>85%) while preserving ring integrity .
Q. How do structural modifications (e.g., oxolan-3-yl vs. tetrahydrofuran-2-yl) impact antibacterial activity?
Structure-activity relationship (SAR) studies reveal that oxolan-3-yl enhances membrane permeability in Gram-negative bacteria due to its polarity and hydrogen-bonding capacity. Comparative MIC assays against E. coli and P. aeruginosa show a 4–8x activity improvement over tetrahydrofuran-2-yl analogs. Molecular docking suggests stronger interactions with penicillin-binding proteins (PBPs) via the oxolan oxygen .
Q. What degradation pathways dominate under accelerated stability testing, and how are they mitigated?
Hydrolytic degradation at pH < 5 targets the β-lactam ring, forming a thiol intermediate. Oxidative pathways (e.g., peroxide exposure) cleave the prop-2-enyl ester. Stabilization strategies include lyophilization with cryoprotectants (e.g., trehalose) and storage under inert gas. HPLC-MS identifies degradation products, such as the free carboxylic acid (m/z 423.1) and sulfoxide derivatives (m/z 455.2) .
Methodological Guidance
- Contradiction Analysis : When spectral data conflicts with computational predictions, cross-validate using alternative techniques (e.g., IR for carbonyl groups, X-ray for absolute configuration) .
- Yield Optimization : Apply Bayesian optimization algorithms to screen >50 reaction variables efficiently, reducing experimental iterations by 70% .
- Biological Testing : Use agar dilution assays with clinical isolates to evaluate resistance profiles, correlating results with PBP binding affinity via SPR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
